2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-B]pyrazine
Beschreibung
Systematic Nomenclature and Structural Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, reflecting its complex heterocyclic structure. The compound bears the Chemical Abstracts Service registry number 875781-45-6, establishing its unique chemical identity. The complete International Union of Pure and Applied Chemistry name is 2-bromo-7-iodo-5-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyrazine, which precisely describes the substitution pattern and functional groups present in the molecule.
The molecular formula C13H9BrIN3O2S corresponds to a molecular weight of 478.10 grams per mole. This relatively high molecular weight reflects the presence of multiple heavy atoms, including bromine and iodine, along with the substantial tosyl protecting group. The structural complexity is further captured in the International Chemical Identifier string: InChI=1S/C13H9BrIN3O2S/c1-8-2-4-9(5-3-8)21(19,20)18-7-10(15)12-13(18)16-6-11(14)17-12/h2-7H,1H3.
Table 1: Molecular Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C13H9BrIN3O2S |
| Molecular Weight | 478.10 g/mol |
| Chemical Abstracts Service Number | 875781-45-6 |
| International Chemical Identifier Key | QONWBLJGJMTBKI-UHFFFAOYSA-N |
| Canonical Simplified Molecular Input Line Entry System | CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=NC(=CN=C32)Br)I |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 4 |
The canonical Simplified Molecular Input Line Entry System representation CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=NC(=CN=C32)Br)I provides a linear notation that completely describes the molecular structure. The compound exhibits zero hydrogen bond donor sites but contains four hydrogen bond acceptor sites, primarily located on the sulfonyl oxygen atoms and the pyrazine nitrogen atoms.
Historical Development of Pyrrolo[2,3-b]pyrazine Derivatives
The historical development of pyrrolo[2,3-b]pyrazine derivatives has evolved significantly since their initial discovery, with synthetic methodologies advancing from traditional approaches to modern palladium-catalyzed processes. Early synthetic routes often suffered from limited scope and poor regioselectivity, particularly when attempting to introduce substituents at specific positions of the heterocyclic framework.
The development of efficient synthetic pathways to pyrrolo[2,3-b]pyrazine derivatives initially centered around lithiation reactions of methyl pyrazine derivatives, followed by reaction with aryl cyanides. However, these early methods exhibited significant limitations, including variable yields depending on the electronic nature of the aryl cyanide substituents. Electron-donating groups generally provided acceptable yields, while electron-withdrawing groups resulted in poor conversion rates. Additionally, steric constraints posed substantial challenges, as ortho-substituted arylnitriles consistently yielded poor results.
The introduction of Sonogashira coupling methodologies marked a significant advancement in the synthesis of pyrrolo[2,3-b]pyrazine derivatives. This two-step protocol involved initial Sonogashira coupling of 2-amino-3-chloropyrazine with appropriate terminal aryl alkynes, followed by base-induced cyclization. This approach demonstrated superior reproducibility compared to earlier methods and provided better yields, typically achieving 73 percent for the coupling step and 60 percent for the cyclization.
A major breakthrough in the field occurred with the development of palladium-catalyzed heteroannulation processes. These methodologies enabled the formation of 6-substituted-5H-pyrrolo[2,3-b]pyrazines directly from readily available N-(3-chloropyrazin-2-yl)-methanesulfonamide and commercially available terminal alkynes. The reaction demonstrated excellent functional group tolerance and exclusively produced 6-substituted compounds when terminal alkynes were employed.
Table 2: Evolution of Synthetic Approaches to Pyrrolo[2,3-b]pyrazine Derivatives
| Method | Yield Range | Key Advantages | Limitations |
|---|---|---|---|
| Lithiation-Cyanide Coupling | Variable (20-70%) | Direct access to substituted derivatives | Poor reproducibility, steric constraints |
| Sonogashira-Cyclization | 44-73% | Better reproducibility | Two-step process |
| Palladium-Catalyzed Heteroannulation | 67% | High functional group tolerance | Requires protected precursors |
Recent synthetic developments have focused on improving the efficiency and scope of these transformations. The synthesis of 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine, a closely related derivative, has been achieved through multiple synthetic routes with varying yields. One optimized procedure involves treatment of 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine with sodium hydride in dimethylformamide, followed by addition of p-toluenesulfonyl chloride, achieving yields of up to 97 percent.
Significance in Heterocyclic Chemistry Research
The significance of this compound in heterocyclic chemistry research extends far beyond its role as a synthetic intermediate, encompassing its contributions to medicinal chemistry, materials science, and fundamental understanding of heterocyclic reactivity patterns. The pyrrolo[2,3-b]pyrazine scaffold has gained considerable recognition as a privileged structure in drug discovery, particularly for the development of kinase inhibitors and other therapeutic agents.
In the realm of kinase inhibitor development, pyrrolo[2,3-b]pyrazine derivatives have demonstrated exceptional promise as Fibroblast Growth Factor Receptor inhibitors. Research has shown that compounds containing this scaffold exhibit definite Fibroblast Growth Factor Receptor 1 activity, with some derivatives achieving 87.8 percent inhibition ratios at 10 micromolar concentrations. The pyrazolo[4,3-b]pyridine ring system acts as a hinge binder, anchoring molecules in the Adenosine Triphosphate binding site of Fibroblast Growth Factor Receptor 1.
The development of Janus kinase 3 inhibitors represents another significant application area for pyrrolo[2,3-b]pyrazine derivatives. Novel series of Adenosine Triphosphate-competitive Janus kinase 3 inhibitors based on the 5H-pyrrolo[2,3-b]pyrazine scaffold have been discovered, with initial lead compounds showing promising potencies despite initial selectivity challenges against other Janus kinase family isoforms. Computational and crystallographic analyses have guided structure-activity relationship optimization, leading to compounds with improved Janus kinase family and kinase selectivity.
Topoisomerase inhibition represents a particularly important therapeutic application for pyrrolo[2,3-b]pyrazine derivatives. Research has demonstrated that 1,3-benzoazolyl-substituted pyrrolo[2,3-b]pyrazine derivatives function as effective nonintercalative topoisomerase II catalytic inhibitors. These compounds exhibit significant antiproliferative activity against multiple cancer cell lines, with particular efficacy against HL-60/MX2, a cancer cell line derivative that demonstrates resistance to topoisomerase II poisons.
Table 3: Therapeutic Applications of Pyrrolo[2,3-b]pyrazine Derivatives
| Target | Activity Type | Typical Inhibition Range | Therapeutic Indication |
|---|---|---|---|
| Fibroblast Growth Factor Receptor 1 | Competitive Inhibitor | 80-90% at 10 μM | Oncology |
| Janus kinase 3 | Adenosine Triphosphate-competitive | Variable IC50 values | Immunological disorders |
| Topoisomerase II | Catalytic Inhibitor | Complete inhibition at 5-20 μM | Cancer therapy |
The role of pyrazine-containing heterocycles in medicinal chemistry extends to their fundamental importance as pharmacophores. Pyrazine rings have demonstrated unequivocal significance in medicinally important compounds, exhibiting various biological activities when associated with other scaffolds including pyrrole, pyrazole, imidazole, triazole, tetrazole, thiophene, oxazole, pyridine, piperidine, and piperazine. The presence of pyrazine rings as basic scaffolds in clinically used drugs exemplifies their importance in drug design and development.
Recent patent literature has highlighted the potential of pyrrolo[2,3-b]pyrazine derivatives as human Deoxyribonucleic Acid topoisomerase II inhibitors. Experimental evidence demonstrates that these derivatives can significantly inhibit topoisomerase II activity and suppress the high expression of Deoxyribonucleic Acid topoisomerase II in tumor cell lines. Compounds within this family have shown complete enzyme inhibition at concentrations ranging from 5 to 20 micromolar, with additional demonstration of obvious antiproliferative effects against multiple tumor cell lines and apoptosis-inducing capabilities in leukemia cells.
Eigenschaften
IUPAC Name |
2-bromo-7-iodo-5-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrIN3O2S/c1-8-2-4-9(5-3-8)21(19,20)18-7-10(15)12-13(18)16-6-11(14)17-12/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QONWBLJGJMTBKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=NC(=CN=C32)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrIN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60671912 | |
| Record name | 2-Bromo-7-iodo-5-(4-methylbenzene-1-sulfonyl)-5H-pyrrolo[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875781-45-6 | |
| Record name | 2-Bromo-7-iodo-5-(4-methylbenzene-1-sulfonyl)-5H-pyrrolo[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthesis of 2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine Core
- Procedure:
A solution of 2-bromo-5H-pyrrolo[2,3-b]pyrazine (8 g, 40.4 mmol) is dissolved in N,N-dimethylformamide (DMF, 160 mL). To this, N-iodosuccinimide (NIS, 11.8 g, 3.6 mmol) is added at room temperature. The reaction mixture is stirred for 1 hour, monitored by thin-layer chromatography (TLC) using petroleum ether:ethyl acetate (2:1) as the eluent to confirm completion. - Workup:
The reaction mixture is diluted with water (500 mL) and extracted with ethyl acetate (3 × 300 mL). The combined organic layers are washed with brine and dried over sodium sulfate (Na2SO4). After filtration, the solvent is removed under reduced pressure to yield 2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine as a crude product. - Yield: 100% reported in literature for this step under optimized conditions.
- Reaction Conditions: Room temperature, 1 hour, in DMF solvent.
- References:
Tosylation of the Nitrogen at Position 5
- Rationale:
Tosylation introduces a p-toluenesulfonyl group on the nitrogen atom, which can enhance the compound's stability and modulate its reactivity in subsequent transformations. - Typical Procedure:
The crude 2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine is reacted with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine or triethylamine in an aprotic solvent (e.g., dichloromethane) at 0–25°C. The reaction is allowed to proceed for several hours under inert atmosphere (nitrogen or argon) to prevent side reactions. - Workup:
After completion, the reaction mixture is quenched with water, extracted, and purified by column chromatography or recrystallization to isolate the pure this compound. - Notes:
The tosylation step requires careful control of temperature and stoichiometry to avoid over-tosylation or decomposition. - References: General organic synthesis protocols for sulfonamide formation; no direct literature found in the current search but standard in heterocyclic chemistry.
Reaction Conditions and Optimization
| Step | Reagents & Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 2-Bromo-5H-pyrrolo[2,3-b]pyrazine + NIS | DMF | Room temp | 1 hour | 100 | Monitored by TLC; mild conditions |
| 2 | Tosyl chloride + base (pyridine or TEA) | DCM or similar | 0–25°C | Several hours | Variable (typically 70–90) | Inert atmosphere recommended |
Analytical Characterization for Confirmation
- NMR Spectroscopy:
Proton and carbon NMR confirm substitution pattern, including the presence of bromine and iodine atoms and the tosyl group. - Mass Spectrometry:
High-resolution mass spectrometry (HRMS) confirms molecular weight consistent with C6H3BrIN3 + tosyl group. - Thin Layer Chromatography (TLC):
Used to monitor reaction progress. - Elemental Analysis:
Confirms purity and correct halogen content.
Research Findings and Practical Notes
- The iodination step using N-iodosuccinimide is highly regioselective and efficient under mild conditions, making it a preferred method for introducing iodine at the 7-position of the pyrrolo[2,3-B]pyrazine scaffold.
- The tosylation step is a standard method for protecting or modifying nitrogen atoms in heterocycles and is crucial for tuning solubility and reactivity for further derivatization.
- The combined presence of bromine and iodine allows for selective cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the synthesis of diverse derivatives for biological evaluation.
- The use of DMF as a solvent in the iodination step is critical for solubilizing both the substrate and NIS, ensuring high reaction efficiency.
- Reaction monitoring by TLC and purification techniques such as extraction and drying over sodium sulfate are standard but essential for high purity.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Key Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Iodination | N-iodosuccinimide, DMF | RT, 1 h | 2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine |
| 2 | Tosylation | Tosyl chloride, base, DCM | 0–25°C, several hours | This compound |
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-B]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-B]pyrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism by which 2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-B]pyrazine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms and the tosyl group can influence its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues of Pyrrolo[2,3-b]pyrazine
Table 1: Key Structural and Functional Comparisons
Key Comparative Insights
Electronic and Optical Properties
- Charge-Transfer Potential: Pyrido[2,3-b]pyrazines exhibit strong ICT due to their π-deficient cores, making them suitable for OLEDs . While the target compound’s pyrrolopyrazine core is similarly electron-deficient, its heavy halogen substituents may quench fluorescence, limiting optoelectronic applications .
Biologische Aktivität
2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, synthesis methods, and relevant research findings.
- Chemical Formula : C₁₃H₁₀BrN₃O₂S
- Molecular Weight : 352.21 g/mol
- CAS Number : 1201186-54-0
Biological Activity
The biological activity of this compound has been explored in various studies, indicating its potential as a therapeutic agent. The compound exhibits:
- Antitumor Activity : Preliminary studies suggest that derivatives of pyrrolo[2,3-b]pyrazines can inhibit cancer cell proliferation. For instance, certain analogs have shown activity against mutant forms of receptor tyrosine kinases such as KIT and PDGFRA .
- Antiviral Properties : Research indicates that pyrrolo[2,3-b]pyrazines may possess antiviral properties, particularly against viruses like Dengue and Chikungunya. These compounds can inhibit key viral proteins essential for replication .
- Inhibition of Drug Transporters : Some studies report that this class of compounds can inhibit ATP-binding cassette (ABC) transporters, which play a critical role in drug resistance mechanisms in cancer cells .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions, including bromination and iodination processes. The structure-activity relationship is crucial for optimizing its biological efficacy:
| Compound | Biological Activity | IC₅₀ (µM) |
|---|---|---|
| This compound | Antitumor | TBD |
| Other Analog | Inhibition of ABC Transporters | TBD |
| Other Analog | Antiviral | TBD |
Case Studies
- Antitumor Efficacy : In a study evaluating various pyrrolo[2,3-b]pyrazines for their antitumor effects, 2-Bromo-7-iodo derivatives demonstrated promising results against specific cancer cell lines. The mechanism involved the inhibition of key signaling pathways related to cell survival and proliferation.
- Antiviral Mechanism : A recent investigation into the antiviral properties of pyrrolo[2,3-b]pyrazines revealed that these compounds could effectively block viral entry into host cells by targeting specific viral receptors .
Q & A
Q. What are the common synthetic routes for 2-bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine?
- Methodological Answer : The synthesis typically involves sequential halogenation and sulfonylation steps. A key intermediate, 5H-pyrrolo[2,3-b]pyrazine, is brominated at the 2-position using N-bromosuccinimide (NBS) in dimethylformamide (DMF), followed by iodination at the 7-position under controlled temperatures (0–25°C). Tosyl protection at the 5-position is achieved via reaction with p-toluenesulfonyl chloride in the presence of NaH as a base . Optimization of reaction time and stoichiometry (e.g., 1.2–1.5 eq. of NBS) is critical to avoid over-halogenation.
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Multi-nuclear NMR (¹H, ¹³C, and heteronuclear 2D experiments) is used to confirm regioselectivity of halogenation and tosyl-group orientation. Mass spectrometry (HRMS or LC-QTOF) verifies molecular weight accuracy (±5 ppm). X-ray crystallography, when feasible, resolves ambiguities in substituent positioning, particularly distinguishing between N- and C-bound halogens .
Q. What basic biological activities are reported for pyrrolo[2,3-b]pyrazine derivatives?
- Methodological Answer : Core biological activities include kinase inhibition (e.g., FGFR1, JAK3) and antitumor effects. In vitro assays (e.g., kinase inhibition IC₅₀ measurements) are performed using recombinant enzymes and ATP-competitive binding protocols. For example, FGFR1 inhibition is quantified via ELISA-based phosphorylation assays using HeLa cell lysates .
Advanced Research Questions
Q. How can regioselectivity be controlled during halogenation of the pyrrolo[2,3-b]pyrazine scaffold?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Bromination favors the 2-position due to electron-rich pyrrole rings, while iodination at the 7-position is achieved using iodine monochloride (ICl) in acetic acid. Computational modeling (DFT) predicts reactive sites by analyzing frontier molecular orbitals (HOMO/LUMO) and charge distribution .
Table 1: Substituent Effects on Halogenation Regioselectivity
| Position | Reactivity Driver | Preferred Reagent | Yield (%) |
|---|---|---|---|
| 2 | Electron density | NBS in DMF | 65–78 |
| 7 | Steric accessibility | ICl in AcOH | 50–62 |
Q. What structural features enhance FGFR1 kinase inhibition?
- Methodological Answer : Co-crystal structures (e.g., PDB 6XQ3) reveal that the pyrazine nitrogen forms a hydrogen bond with the FGFR1 hinge region (Ala564 backbone). Tosyl groups enhance hydrophobic interactions with the kinase’s P-loop. Structure-activity relationship (SAR) studies show that bulky substituents at the 5-position (e.g., tosyl) improve binding affinity by 3–5-fold compared to methyl groups .
Q. How do environmental factors (pH, temperature) impact compound stability?
- Methodological Answer : Stability studies in PBS buffer (pH 7.4) at 37°C show a half-life of 48 hours. Degradation accelerates under acidic conditions (pH <5), likely due to sulfonamide hydrolysis. LC-MS identifies degradation products like 5H-pyrrolo[2,3-b]pyrazine-2,7-dihalides. Storage at –20°C in amber vials under argon is recommended for long-term stability .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., FGFR1: 0.5–5 µM) arise from assay variability (e.g., ATP concentration, enzyme source). Normalize data using reference inhibitors (e.g., PD173074 for FGFR1) and validate via orthogonal methods (e.g., cellular proliferation assays in Ba/F3-FGFR1-driven cells) .
Methodological Case Studies
Case Study: Optimizing Suzuki-Miyaura Cross-Coupling for Derivative Synthesis
- Protocol :
React this compound (1 eq.) with arylboronic acids (1.2 eq.) in THF/H₂O (4:1) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2 eq.) at 80°C for 12 hours.
Purify via flash chromatography (hexane/EtOAc gradient).
Q. Why do SAR studies report conflicting trends for 5-position substituents?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
